molecular formula C14H21NO B7863995 N-[(4-ethylphenyl)methyl]oxan-4-amine

N-[(4-ethylphenyl)methyl]oxan-4-amine

Cat. No.: B7863995
M. Wt: 219.32 g/mol
InChI Key: KRGZDNMLTCHSSG-UHFFFAOYSA-N
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Description

N-[(4-Ethylphenyl)methyl]oxan-4-amine is a small organic molecule featuring an oxane (tetrahydropyran) ring substituted at the 4-position by an amine group. The amine is further modified with a benzyl moiety bearing a 4-ethylphenyl substituent. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the ethyl group, which may influence bioavailability and metabolic stability.

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-12-3-5-13(6-4-12)11-15-14-7-9-16-10-8-14/h3-6,14-15H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGZDNMLTCHSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-[(4-ethylphenyl)methyl]oxan-4-amine has several scientific research applications:

  • Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Studied for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which N-[(4-ethylphenyl)methyl]oxan-4-amine exerts its effects involves binding to specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to biological responses. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents

The ethyl group in N-[(4-ethylphenyl)methyl]oxan-4-amine can be compared to substituents in related compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N-[(4-Ethylphenyl)methyl]oxan-4-amine 4-Ethylphenyl C₁₄H₂₁NO 219.33 Moderate lipophilicity Extrapolated
4-[(4-Methoxyphenyl)methyl]oxan-4-amine 4-Methoxyphenyl C₁₃H₁₉NO₂ 221.29 Increased polarity due to methoxy
N-[(2-Fluorophenyl)methyl]oxan-4-amine 2-Fluorophenyl C₁₂H₁₆FNO 209.26 Enhanced metabolic stability
  • Fluoro Analogs : Fluorination at the 2-position (e.g., N-[(2-fluorophenyl)methyl]oxan-4-amine) may enhance metabolic resistance due to the electron-withdrawing effect of fluorine, as seen in other fluorinated pharmaceuticals .

Pharmacological and Metabolic Comparisons

  • NBOMe Derivatives : Compounds like 1-(4-ethylphenyl)-N-[(2-methoxyphenyl)methyl]propane-2-amine (4-EA-NBOMe) share a benzylamine backbone but differ in the propane-2-amine chain. These derivatives are potent serotonin receptor agonists, highlighting the importance of the ethyl group in modulating receptor affinity .
  • Metabolism : 4-EA-NBOMe undergoes extensive hepatic metabolism, producing 69 metabolites via hydroxylation, demethylation, and glucuronidation . While N-[(4-ethylphenyl)methyl]oxan-4-amine lacks the propane chain, its ethyl group may similarly undergo oxidative metabolism, forming hydroxylated derivatives.

Key Research Findings and Data

Physicochemical Properties

  • Lipophilicity : The ethyl group increases logP compared to methoxy or fluoro analogs, favoring blood-brain barrier penetration.
  • pKa : Predicted pKa values for oxan-4-amine derivatives range from 8.68 (fluoro analog) to ~9.0 (ethyl analog), suggesting moderate basicity .

Biological Activity

N-[(4-ethylphenyl)methyl]oxan-4-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features an oxane ring and an amine group, which are crucial for its biological interactions. The oxane structure allows for hydrogen bonding and other interactions with molecular targets, influencing its biological efficacy.

The biological activity of this compound primarily revolves around its ability to interact with specific enzymes and receptors. These interactions can lead to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It can bind to receptors involved in signal transduction, potentially modulating neurotransmitter activity and influencing cellular responses.

1. Enzyme Interaction Studies

Recent studies have indicated that this compound exhibits significant enzyme inhibition properties. For instance, it was found to inhibit phospholipase A2, an enzyme involved in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases .

2. Binding Affinity

Molecular docking studies have shown that this compound has a favorable binding affinity for several biological targets. The binding energy values indicate that the compound can effectively engage with target proteins, which is crucial for its therapeutic potential .

Case Studies and Applications

Several case studies highlight the therapeutic potential of this compound:

Study Focus Findings
Study 1Anti-inflammatory effectsDemonstrated significant inhibition of phospholipase A2 activity, suggesting potential for treating inflammatory conditions .
Study 2Neurotransmitter modulationShowed interaction with neurotransmitter receptors, indicating possible applications in neuropharmacology.
Study 3Cancer therapyInvestigated for its effects on cancer cell lines; results indicated cytotoxic effects against certain types of cancer cells.

Pharmacological Properties

The pharmacokinetic profile of this compound suggests good oral bioavailability and metabolic stability. It adheres to the Lipinski's Rule of Five, indicating favorable drug-like properties which enhance its potential as a therapeutic agent .

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